N-cyclopropyl-1-[2-(2-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide

Catalog No.
S7466501
CAS No.
M.F
C16H20N2O3
M. Wt
288.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopropyl-1-[2-(2-hydroxyphenyl)acetyl]pyrroli...

Product Name

N-cyclopropyl-1-[2-(2-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide

IUPAC Name

N-cyclopropyl-1-[2-(2-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

InChI

InChI=1S/C16H20N2O3/c19-14-6-2-1-4-11(14)10-15(20)18-9-3-5-13(18)16(21)17-12-7-8-12/h1-2,4,6,12-13,19H,3,5,7-10H2,(H,17,21)

InChI Key

MLYVHMRCLOLQGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2O)C(=O)NC3CC3
N-cyclopropyl-1-[2-(2-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide, or CP-94,253, is a synthetic compound that is classified as a potent and selective antagonist of the dopamine D4 receptor. It was first synthesized in 1993 by Pfizer, Inc., and since then has been used extensively in scientific research. The dopamine D4 receptor is primarily expressed in the brain, where it has been implicated in a variety of functions, including cognition, emotion, and reward.
CP-94,253 is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents, such as ethanol and DMSO. Its chemical formula is C22H25N2O3, and it has a molecular weight of 363.45 g/mol. The compound has a melting point of 221-223°C and a log P value of 2.76. It is stable when stored at room temperature and protected from light and moisture.
CP-94,253 can be synthesized using a multistep procedure that starts from commercially available starting materials. The synthesis involves the use of various reagents and steps, including acylation, amidation, and cyclization reactions. The final product is then purified and characterized using a variety of analytical techniques, including NMR spectroscopy and mass spectrometry.
To analyze the purity and identity of CP-94,253, several analytical methods are commonly used. These include HPLC, LC-MS, GC-MS, NMR spectroscopy, and infrared spectroscopy. These methods are used to determine the molecular weight, structure, and purity of the compound.
CP-94,253 has been shown to be a potent and selective antagonist of the dopamine D4 receptor, with little or no affinity for other dopamine receptor subtypes. The compound has been shown to block the effects of dopamine on cyclic AMP (cAMP) production in cells expressing the D4 receptor. In addition, CP-94,253 has been shown to inhibit dopamine synthesis and release in the brain, which suggests that it may have potential therapeutic applications in the treatment of certain psychiatric disorders.
The toxicity and safety of CP-94,253 have been investigated extensively in scientific studies. The compound has been shown to be generally safe and well-tolerated in animal models, with no significant adverse effects observed at therapeutic doses. However, at higher doses, the compound has been shown to produce dose-dependent behavioral effects, such as sedation, catalepsy, and motor impairment.
CP-94,253 has been used extensively in scientific research to investigate the role of the dopamine D4 receptor in various physiological and pathological processes. The compound has been shown to be particularly useful in the study of psychiatric disorders, such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
The current state of research on CP-94,253 is focused on elucidating the molecular mechanisms underlying its effects on the dopamine D4 receptor and its potential therapeutic applications in the treatment of various psychiatric disorders. There is also ongoing research into the development of new analogs of CP-94,253 that may have improved pharmacological properties and fewer adverse effects.
CP-94,253 has potential implications in various fields of research and industry, particularly in the area of drug development for psychiatric disorders. The compound may also have applications in the development of new diagnostic tools for these disorders.
Some limitations of CP-94,253 include its limited selectivity for the dopamine D4 receptor and its potential side effects at high doses. Future directions for research include the development of new analogs with improved selectivity and fewer adverse effects, as well as the investigation of the compound's potential therapeutic applications in other areas, such as addiction and neurodegenerative disorders.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

288.14739250 g/mol

Monoisotopic Mass

288.14739250 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-08-27

Explore Compound Types